

Application Notes and Protocols for BRD-4592

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD-4592 is a novel, synthetic azetidine derivative that acts as a potent and selective allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase (TrpAB).[1] Tryptophan biosynthesis is essential for the survival of M. tuberculosis within a host, making TrpAB a compelling target for the development of new anti-tubercular agents.[1] **BRD-4592** exhibits bactericidal activity by binding to the interface of the α and β subunits of the TrpAB enzyme complex, thereby disrupting its catalytic function.[1] These application notes provide detailed protocols for the in vitro evaluation of **BRD-4592**'s activity against M. tuberculosis.

Physicochemical Properties and Storage

Property	Value
CAS Number	2119598-24-0
Molecular Formula	C17H15FN2O
Molecular Weight	282.32 g/mol
Storage	Store as a solid at -20°C for long-term stability. For short-term storage, 0-4°C is acceptable.
Solubility	Soluble in dimethyl sulfoxide (DMSO).

Quantitative Data Summary



The following tables summarize the key quantitative data for BRD-4592's inhibitory activity.

Table 1: In Vitro Enzyme Inhibition

Target	Subunit	IC50 (nM)
M. tuberculosis TrpAB	α-subunit	70.9
M. tuberculosis TrpAB	β-subunit	22.6

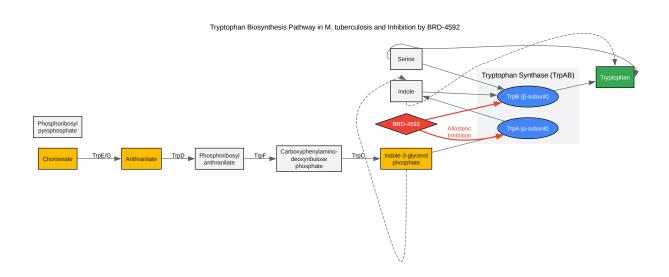
Table 2: Whole-Cell Activity against M. tuberculosis

Strain	Assay Type	MIC (μM)
M. tuberculosis H37Rv	Broth Microdilution	1.6 - 3

Signaling Pathway

The tryptophan biosynthesis pathway in Mycobacterium tuberculosis is a multi-step enzymatic process that converts chorismate to tryptophan. **BRD-4592** specifically targets tryptophan synthase (TrpAB), the terminal enzyme in this pathway.





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Caption: Inhibition of the M. tuberculosis tryptophan biosynthesis pathway by BRD-4592.

Experimental Protocols Preparation of BRD-4592 Stock Solution

Objective: To prepare a high-concentration stock solution of **BRD-4592** for use in in vitro assays.

Materials:

BRD-4592 powder



- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes

Procedure:

- Accurately weigh the desired amount of BRD-4592 powder.
- Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
- Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C.

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

Objective: To determine the lowest concentration of **BRD-4592** that inhibits the visible growth of M. tuberculosis H37Rv using the broth microdilution method.[2][3]

Materials:

- M. tuberculosis H37Rv culture
- Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80
- BRD-4592 stock solution (10 mM in DMSO)
- Sterile 96-well microtiter plates
- Resazurin sodium salt solution (0.02% w/v in sterile water)
- Sterile DMSO

Procedure:



a. Inoculum Preparation:

- Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8).
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]
- Dilute the standardized suspension in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[3]

b. Plate Setup:

- Dispense 100 μL of sterile Middlebrook 7H9 broth into all wells of a 96-well plate.
- Add 2 μL of the 10 mM BRD-4592 stock solution to the first column of wells to achieve the highest desired final concentration.
- Perform a two-fold serial dilution by transferring 100 μL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 μL from the tenth column.
- Column 11 will serve as the positive control (bacterial growth without the compound), and column 12 will be the negative control (broth only). Add 2 μL of DMSO to the positive control wells.

c. Inoculation and Incubation:

- Add 100 μ L of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well will be 200 μ L.
- Seal the plate and incubate at 37°C for 5-7 days.

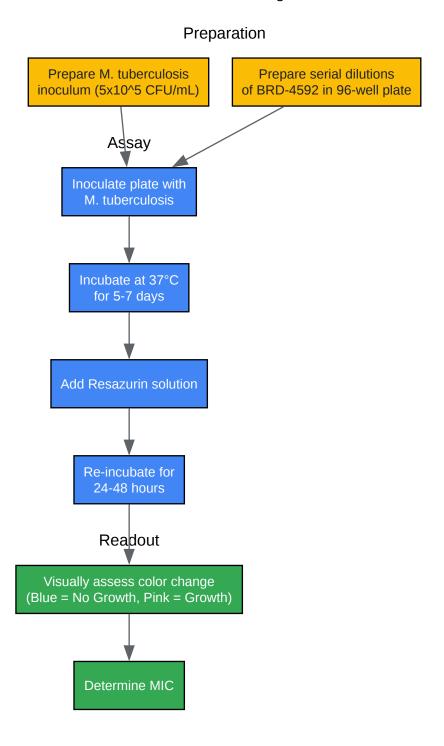
d. Determination of MIC:

- After incubation, add 30 μL of the 0.02% resazurin solution to each well.
- Re-incubate the plate at 37°C for 24-48 hours.



 The MIC is the lowest concentration of BRD-4592 at which there is no color change (wells remain blue), indicating inhibition of bacterial growth. Pink or colorless wells indicate bacterial growth.

Workflow for MIC Determination using Broth Microdilution





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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Intracellular Killing Assay in Macrophages

Objective: To assess the ability of **BRD-4592** to kill M. tuberculosis residing within macrophages.[4]

Materials:

- MonoMac-6 human monocytic cells (or other suitable macrophage cell line)
- RPMI-1640 medium supplemented with 10% FBS
- M. tuberculosis H37Rv culture
- BRD-4592 stock solution (10 mM in DMSO)
- Sterile 24-well plates
- · Sterile water
- 7H11 agar plates

Procedure:

- a. Cell Culture and Infection:
- Seed MonoMac-6 cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 1 mL of RPMI-1640 medium and culture for 24 hours.[4]
- Infect the adherent cells with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.[4]
- Remove the extracellular bacteria by washing the cells three times with serum-free RPMI medium.
- Incubate the infected monolayer for 24 hours before adding the compound.

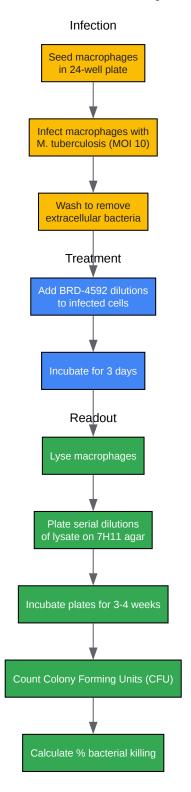


b. Compound Treatment:

- Prepare dilutions of BRD-4592 in RPMI-1640 medium from the DMSO stock solution to achieve the desired final concentrations (e.g., 1x, 5x, 10x MIC).
- Add the compound dilutions to the infected cells. Include a vehicle control (DMSO) and an untreated control.
- Incubate the treated cells for 3 days at 37°C in a 5% CO2 incubator.
- c. Determination of Intracellular Bacterial Viability:
- After 3 days of treatment, lyse the macrophages in each well with sterile water to release the intracellular bacteria.
- Prepare serial dilutions of the cell lysates.
- Plate the dilutions on 7H11 agar plates.
- Incubate the plates at 37°C for 3-4 weeks.
- Count the colony-forming units (CFU) to determine the number of viable bacteria in each treatment condition.
- Calculate the percentage of bacterial killing compared to the untreated control.



Workflow for Intracellular Killing Assay



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Caption: Workflow for the intracellular killing assay of M. tuberculosis in macrophages.



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